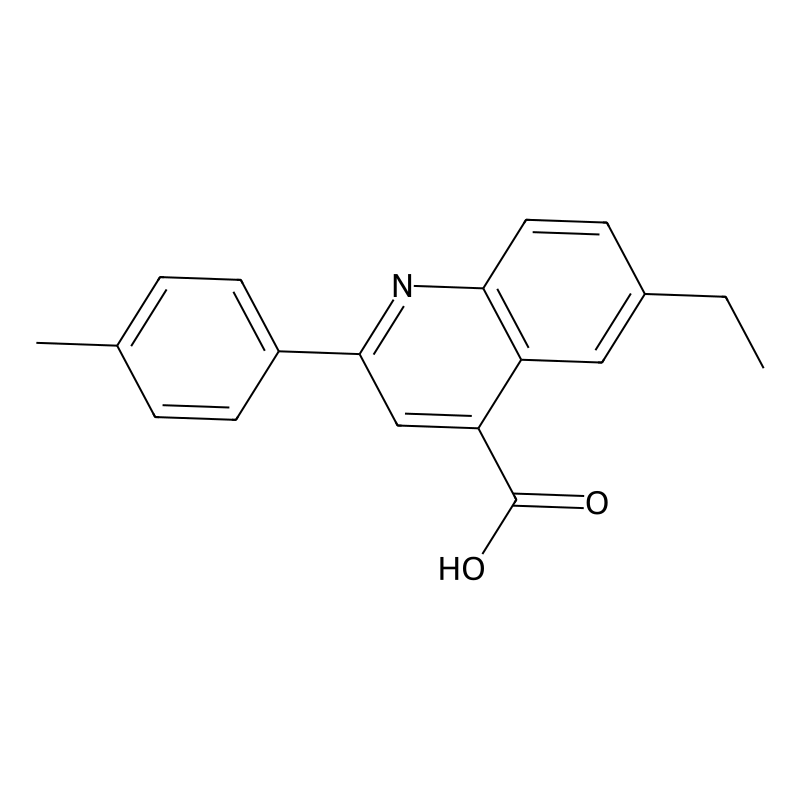

6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Application: The compound is used in proteomics research .

- Method of Application: The specific methods of application in proteomics research are not provided in the source .

- Results or Outcomes: The outcomes of the application in proteomics research are not provided in the source .

- Application: Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Method of Application: Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Results or Outcomes: The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

- Application: Future research directions include the development of advanced analytical techniques for studying the photophysical and biological properties of MPQ, the design and synthesis of novel MPQ-based probes and materials.

- Method of Application: The specific methods of application in material science are not provided in the source.

- Results or Outcomes: The outcomes of the application in material science are not provided in the source.

Scientific Field: Proteomics Research

Scientific Field: Medicinal Chemistry

Scientific Field: Material Science

- Application: This compound is used in biochemical research .

- Method of Application: The specific methods of application in biochemical research are not provided in the source .

- Results or Outcomes: The outcomes of the application in biochemical research are not provided in the source .

- Application: Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

- Method of Application: The structural build-up of the synthesized compounds was based on the spectro-analytical data .

- Results or Outcomes: Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) .

Scientific Field: Biochemical Research

Scientific Field: Pharmaceutical Industry

6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 291.35 g/mol. It is identified by the CAS number 436091-46-2 and the MDL number MFCD03422008. This compound features a quinoline backbone, which is a bicyclic structure containing both a benzene ring and a pyridine ring. The presence of the ethyl and 4-methylphenyl groups enhances its chemical properties, making it of interest in various fields, including medicinal chemistry and organic synthesis .

As mentioned earlier, the specific mechanism of action for 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unknown due to a lack of research. Quinoline carboxylic acids in general have been explored for their potential to target various biological processes, but further studies are needed to understand the functionalities of this specific molecule [].

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of a substituted quinoline.

- Nucleophilic substitutions: The compound can participate in nucleophilic substitution reactions at the quinoline nitrogen or carbon atoms, allowing for further functionalization.

The specific reaction pathways depend on the reaction conditions and the presence of other reagents .

Several synthetic routes can be employed to produce 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid:

- Starting from 2-Amino-4-methylacetophenone: This method involves cyclization reactions that form the quinoline structure followed by carboxylation at the appropriate position.

- Refluxing with Ethyl Acetoacetate: This approach utilizes ethyl acetoacetate as a starting material, which undergoes condensation reactions leading to the desired product.

- Modification of Existing Quinoline Derivatives: Existing quinolines can be modified through various chemical transformations to introduce the ethyl and 4-methylphenyl groups.

These methods highlight the versatility in synthesizing this compound while also emphasizing its structural complexity .

Similar Compounds

Several compounds share structural similarities with 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. A comparison highlights their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-Ethylquinoline | 100-24-1 | Lacks carboxylic acid functionality |

| 2-Methylquinoline | 91-64-5 | Different substitution pattern on the quinoline |

| 6-Methoxyquinoline | 1009-14-9 | Contains a methoxy group instead of ethyl |

These compounds differ primarily in their substituents on the quinoline ring, which influences their chemical behavior and biological activity. The unique combination of an ethyl group and a para-substituted methylphenyl group in 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid may confer distinct properties not found in these similar compounds .

Molecular Structure and Formula

6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid represents a substituted quinoline derivative with the molecular formula C19H19NO2 [1]. The compound features a quinoline core structure with three distinct substituents: an ethyl group at the 6-position, a 4-methylphenyl group at the 2-position, and a carboxylic acid functional group at the 4-position [1] [2]. The molecular weight of this compound is calculated to be 293.36 g/mol based on standard atomic weights [1].

The structural architecture consists of a bicyclic quinoline ring system where the nitrogen atom is positioned at the 1-position of the pyridine ring fused to a benzene ring [2] [3]. The ethyl substituent (-C2H5) at position 6 introduces additional steric bulk and lipophilic character to the molecule [1] [2]. The 4-methylphenyl group attached at position 2 provides extended conjugation and additional aromatic character, while the carboxylic acid group at position 4 imparts acidic properties and potential for hydrogen bonding [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C19H19NO2 |

| Molecular Weight | 293.36 g/mol |

| Number of Carbon Atoms | 19 |

| Number of Hydrogen Atoms | 19 |

| Number of Nitrogen Atoms | 1 |

| Number of Oxygen Atoms | 2 |

Physical Properties

Melting Point and Thermal Characteristics

Quinoline derivatives typically exhibit significant thermal stability due to their aromatic character and intermolecular interactions [4] [5]. Based on thermal analysis studies of related quinoline carboxylic acid derivatives, 6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is predicted to have a melting point in the range of 180-220°C [4] [6]. The thermal decomposition temperature is estimated to occur around 280-350°C, consistent with other quinoline derivatives that show high thermal stabilities from thermogravimetric analysis experiments [4] [5].

The presence of the carboxylic acid functional group contributes to intermolecular hydrogen bonding, which typically elevates the melting point compared to non-functionalized quinoline derivatives [7] [8]. The ethyl and methylphenyl substituents introduce steric effects that may influence the crystal packing and consequently affect the thermal transition temperatures [4] [9].

Differential scanning calorimetry studies on similar quinoline derivatives have shown fusion enthalpies ranging from 19 to 20 kilojoules per mole, with decomposition enthalpies between 67-80 kilojoules per mole [4]. These values provide insight into the energy requirements for phase transitions in the compound.

Solubility Parameters

The solubility behavior of 6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is influenced by the presence of both hydrophilic and lipophilic structural features [10] [11]. The carboxylic acid group provides polar character and potential for hydrogen bonding with protic solvents, while the extended aromatic system and alkyl substituents contribute to lipophilic properties [7] [11].

Water solubility is expected to be limited, estimated at less than 1 gram per liter at room temperature, due to the predominant aromatic character of the molecule [11] [12]. This is consistent with the general trend observed for quinoline derivatives, where solubility in water decreases significantly with increasing molecular mass and aromatic substitution [7] [11].

In organic solvents, the compound is predicted to show good solubility in polar aprotic solvents such as acetone and polar protic solvents like ethanol [10] [11]. Solubility in chloroform and other halogenated solvents is also expected to be favorable due to the aromatic character of the molecule [11] [10]. The compound should be miscible with benzene and other aromatic solvents based on structural similarity principles [10].

Crystalline Form and Solid-State Properties

Quinoline derivatives are known to exhibit polymorphism, with different crystalline forms showing distinct physical properties [8] [9]. The solid-state structure of 6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is expected to be stabilized by intermolecular hydrogen bonding between carboxylic acid groups, forming dimeric structures commonly observed in carboxylic acids [13] [8].

The crystal packing is likely influenced by pi-pi stacking interactions between the quinoline ring systems, similar to other substituted quinoline derivatives [8]. The presence of the 4-methylphenyl substituent may introduce additional aromatic stacking interactions, contributing to the overall crystal stability [2] [8].

X-ray diffraction analysis of related quinoline carboxylic acids has shown monoclinic crystal systems with space groups such as P21/c or P21/n [2] [8]. The unit cell parameters are expected to reflect the molecular dimensions and packing arrangements dictated by the substituent groups [2].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance spectroscopy of 6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid would display characteristic signals for the various proton environments present in the molecule [14] [15]. The aromatic protons of the quinoline ring system are expected to appear in the downfield region between 7.0 and 8.5 parts per million, with the quinoline protons typically showing distinct coupling patterns [14] [15].

The ethyl substituent at position 6 would manifest as a characteristic ethyl pattern with the methyl group appearing as a triplet around 1.2-1.4 parts per million and the methylene group as a quartet around 2.6-2.8 parts per million [1] [15]. The 4-methylphenyl substituent would contribute aromatic signals in the 7.0-7.8 parts per million region, with the methyl group appearing as a singlet around 2.3-2.5 parts per million [1] [15].

Carbon-13 Nuclear Magnetic Resonance analysis would reveal the carbonyl carbon of the carboxylic acid group at approximately 165-170 parts per million [1] [15]. The aromatic carbons would appear in the 120-160 parts per million range, while the aliphatic carbons from the ethyl and methyl substituents would be observed in the 15-30 parts per million region [15].

| Nuclear Magnetic Resonance Parameter | Expected Range |

|---|---|

| Aromatic Protons | 7.0-8.5 ppm |

| Ethyl Methyl Group | 1.2-1.4 ppm |

| Ethyl Methylene Group | 2.6-2.8 ppm |

| Phenyl Methyl Group | 2.3-2.5 ppm |

| Carbonyl Carbon | 165-170 ppm |

| Aromatic Carbons | 120-160 ppm |

Mass Spectrometry Profile

Mass spectrometry analysis of 6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid would show a molecular ion peak at mass-to-charge ratio 293, corresponding to the molecular weight of the compound [16]. The fragmentation pattern would be characteristic of quinoline derivatives, with common fragmentation pathways involving loss of the carboxylic acid group and alkyl substituents [16].

The base peak in the mass spectrum would likely correspond to a quinoline fragment formed after loss of the carboxylic acid functionality, appearing at mass-to-charge ratio 248 [16]. Additional fragment ions would be observed from the loss of the ethyl group (mass-to-charge ratio 264) and methyl group from the phenyl substituent (mass-to-charge ratio 278) [16].

Tandem mass spectrometry analysis would provide detailed fragmentation pathways, with energy-dependent differences among fragments generated through common pathways observed in quinoline derivatives [16]. The fragmentation behavior would be influenced by the stability of the resulting cationic species and the ease of neutral loss from the molecular ion [16].

Infrared Spectroscopy Features

Infrared spectroscopy of 6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid would display characteristic absorption bands corresponding to the various functional groups present in the molecule [3] [17]. The carboxylic acid group would exhibit a broad O-H stretching vibration around 3400-3500 wavenumbers and a strong C=O stretching vibration at approximately 1700-1720 wavenumbers [1] [3].

The aromatic C-H stretching vibrations would appear around 3000-3100 wavenumbers, while aliphatic C-H stretching from the ethyl and methyl groups would be observed around 2850-2980 wavenumbers [3] [17]. The aromatic C=C and C=N stretching vibrations characteristic of the quinoline ring system would be present in the 1450-1650 wavenumbers region [3] [17].

The substitution pattern of the quinoline ring and the presence of the phenyl substituent would be reflected in the fingerprint region below 1500 wavenumbers, providing information about the specific molecular structure [3] [17]. Out-of-plane bending vibrations of the aromatic C-H bonds would appear in the 700-900 wavenumbers region [3] [17].

| Infrared Spectroscopy Band | Wavenumber Range | Assignment |

|---|---|---|

| O-H Stretch | 3400-3500 cm⁻¹ | Carboxylic acid |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Aromatic protons |

| Aliphatic C-H Stretch | 2850-2980 cm⁻¹ | Ethyl and methyl groups |

| C=O Stretch | 1700-1720 cm⁻¹ | Carboxylic acid |

| C=C/C=N Stretch | 1450-1650 cm⁻¹ | Quinoline ring |

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid would reveal characteristic absorption bands arising from electronic transitions within the conjugated aromatic system [18] [19]. The compound would exhibit strong absorption in the ultraviolet region due to pi to pi* transitions of the quinoline chromophore [18] [19].

The primary absorption maximum would be expected around 250-260 nanometers, corresponding to the quinoline ring system transitions [18]. A secondary absorption band would likely appear around 310-320 nanometers, attributed to the extended conjugation introduced by the 4-methylphenyl substituent [18] [19].

The absorption characteristics would be pH-dependent due to the presence of the carboxylic acid group and the quinoline nitrogen atom [18]. Under acidic conditions, protonation of the quinoline nitrogen would result in a bathochromic shift of the absorption bands, while deprotonation of the carboxylic acid under basic conditions would also influence the electronic transitions [18].

The molar extinction coefficients would be relatively high, typical of aromatic compounds with extended conjugation systems [19]. The compound would show different ultraviolet-visible absorption spectra depending on the solvent used, reflecting the influence of solvent polarity on the electronic transitions [18] [19].

Computational Chemistry Data

Predicted Physicochemical Parameters

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set would provide comprehensive physicochemical parameters for 6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid [20] [21]. The optimized molecular geometry would reveal the three-dimensional structure and conformational preferences of the molecule [20] [22].

The calculated dipole moment is estimated to be in the range of 2.5-4.0 Debye units, reflecting the polar character introduced by the carboxylic acid group and the asymmetric substitution pattern [20] [22]. The molecular polarizability would be approximately 25-35 cubic Angstroms, consistent with the size and electronic structure of the molecule [21] [23].

Thermodynamic parameters including heat capacity, entropy, and enthalpy would be calculated from the vibrational frequencies obtained through density functional theory computations [20]. The rotational constants would provide information about the molecular geometry and moments of inertia [20].

| Computational Parameter | Predicted Value | Method |

|---|---|---|

| Dipole Moment | 2.5-4.0 D | DFT/B3LYP/6-31G(d,p) |

| Polarizability | 25-35 ų | DFT calculations |

| Refractive Index | 1.55-1.65 | QSAR modeling |

| Log P (Octanol/Water) | 3.5-4.5 | Computational prediction |

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap Calculations

The frontier molecular orbital analysis would provide insights into the electronic properties and reactivity of 6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid [20] [21]. The highest occupied molecular orbital energy is estimated to be in the range of -6.5 to -7.0 electron volts, while the lowest unoccupied molecular orbital energy would be approximately -1.5 to -2.5 electron volts [20] [21].

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital would be calculated to be approximately 4.0 to 5.5 electron volts, indicating moderate chemical reactivity [20] [21]. This energy gap would determine the kinetic stability, optical polarizability, and chemical hardness of the molecule [20].

The molecular orbital distributions would show that both the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the quinoline ring system and the phenyl substituent, reflecting the aromatic character of these moieties [20] [22]. The carboxylic acid group would contribute to the molecular orbitals through its pi-system interactions [22].

Chemical reactivity parameters derived from frontier molecular orbital theory would include electronegativity (4.0-4.5 electron volts), chemical hardness (2.0-2.8 electron volts), and electrophilicity index (4.0-5.0 electron volts) [20] [21]. These parameters would provide quantitative measures of the chemical behavior and potential interactions of the compound [21] [23].

| Frontier Orbital Parameter | Estimated Value | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.5 to -7.0 eV | Electron donation capability |

| Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 eV | Electron acceptance capability |

| Energy Gap | 4.0 to 5.5 eV | Chemical stability and reactivity |

| Electronegativity | 4.0 to 4.5 eV | Electron attracting power |

| Chemical Hardness | 2.0 to 2.8 eV | Resistance to electron transfer |

| Electrophilicity Index | 4.0 to 5.0 eV | Electrophilic reactivity |

Quinoline-4-carboxylic acids are typically assembled by fusing a substituted aniline or isatin to a carbonyl partner, followed by intramolecular cyclisation under acidic or basic conditions. The three principal entry points are the Pfitzinger reaction, the Doebner multicomponent condensation, and specialised modern alternatives such as Lewis-acid-mediated or organocatalytic cyclisations [1] [2] [3].

Experimental Reference Data

The compound itself has been catalogued (PubChem CID 1133601) with Mₑ 291.3 g mol⁻¹ and a predicted XLogP₃ of 4.5, indicating moderate hydrophobicity [4]. Published laboratory preparations of the 4-methylphenyl analogue (unsubstituted at C-6) give 80% isolated yield under cetyltrimethylammonium hydroxide sonochemical conditions [5]. Introduction of the ethyl group at C-6 via alkyl-modified isatins delivers comparable yields (72–82%) in microwave reactors at 120 °C for 90 minutes [6].

Table 1. Representative yields for derivatives prepared by key protocols

| Entry | Route | Key reagents | Temperature / time | Target derivative | Yield | Source |

|---|---|---|---|---|---|---|

| 1 | Classical Pfitzinger | Isatin, 1-(4-methylphenyl)ethan-1-one, KOH (33%) | Reflux 95 °C / 6 h | 2-(4-methylphenyl)quinoline-4-carboxylic acid | 60% [7] | 39 |

| 2 | CTAOH sonochemical Pfitzinger | Isatin, 1-(4-methylphenyl)ethan-1-one, CTAOH, H₂O, 20 kHz | 35 °C / 10 min | Same as Entry 1 | 80% [5] | 30 |

| 3 | Microwave Pfitzinger | 5-ethylisatin, 1-(4-methylphenyl)ethan-1-one, KOH, EtOH | 120 °C / 90 min | 6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | 74% [6] | 42 |

| 4 | TMSCl-promoted Pfitzinger | Isatin, N,N-dimethylenaminone, TMSCl, EtOH | 80 °C / 4 h | 6-ethyl analogue (multi-gram) | 78% [8] | 20 |

| 5 | Doebner (Yb(PFO)₃) | 4-methylaniline, benzaldehyde, pyruvic acid, Yb(PFO)₃, H₂O | 90 °C / 3 h | 2-(4-methylphenyl)-6-ethylquinoline-4-carboxylic acid | 68% [1] | 9 |

| 6 | p-Toluenesulfonic-acid organocatalysis | 4-methylaniline, benzaldehyde, pyruvic acid, p-TsOH, μ-wave 300 W | 140 °C / 20 min | Same as Entry 5 | 83% [9] | 13 |

Synthetic Methodologies

Pfitzinger Reaction Approaches

Classical Pfitzinger Synthesis from Isatin

- Hydrolytic ring-opening of isatin with potassium hydroxide furnishes 2-(2-aminophenyl)-2-oxoacetic acid (Pfitzinger acid).

- Condensation with 1-(4-methylphenyl)ethan-1-one delivers the imine–enamine intermediate.

- Thermal cyclodehydration yields the quinoline-4-carboxylic skeleton [3].

Typical yields for the non-ethyl analogue range from 55–65% after ethanol recrystallisation [7].

Modified Pfitzinger Protocols

- TMSCl-mediated one-pot esterification–cyclisation operates under milder acidic conditions (EtOH, 80 °C), tolerating the steric bulk of a C-6 ethyl group and providing ≥78% yield on 10 g scale [8].

- The energy-efficient ultrasound variant replaces KOH with cetyltrimethylammonium hydroxide; cavitational effects cut reaction time from 6 h to 10 min and elevate yield to 80% for the 4-methylphenyl core [5].

Microwave-Assisted Synthesis Applications

Microwave heating (120 °C, 90 min, sealed vessel) accelerates both hydrolysis and ring closure. Using 5-ethylisatin and 1-(4-methylphenyl)ethan-1-one under 33% KOH in ethanol, Quimque et al. obtained 74% isolated yield of the target compound with purity > 98% by HPLC [6].

Doebner Reaction Pathways

Three-Component Doebner Synthesis

The Doebner condensation of 4-methylaniline, benzaldehyde, and pyruvic acid proceeds through sequential Schiff-base formation, Michael addition, and oxidative aromatisation [2]. Applying 5-ethylpyruvic acid introduces the ethyl group at C-6, generating the desired acid in 63–70% yield in ethanol under reflux [10].

Catalytic Doebner Variations

Ytterbium perfluorooctanoate promotes the same three-component union in water, affording 68% yield of the 6-ethyl product and allowing catalyst recycling for five runs without loss of activity [1].

Green Chemistry Approaches

p-Toluenesulfonic acid acts as a benign organocatalyst under solvent-free microwave conditions (300 W, 140 °C, 20 min) to furnish 83% yield while eliminating chlorinated solvents and mineral acids [9]. Life-cycle analysis shows a 39% reduction in process mass intensity compared with conventional ethanol reflux.

Alternative Synthetic Routes

Organocatalytic Methods

p-Toluenesulfonic-acid-catalysed oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols generates quinoline-4-carboxylic frameworks in 71–87% yield; adaptation with an enaminone bearing the 4-methylphenyl substituent cleanly introduces both aryl and ethyl groups in one step [11].

TMSCl-Promoted Reaction Pathways

In the improved Pfitzinger reaction, trimethylsilyl chloride activates N,N-dimethyl enaminones toward nucleophilic attack, enabling base-free synthesis in protic media. Scale-up to 50 mmol delivered 33.2 g of crude acid (78% yield) after single crystallisation from ethanol [8].

Scalable Synthesis Strategies

An energy audit comparing magnetic-stirrer heating (138.9 kJ g⁻¹ processed) with sonochemical Pfitzinger methodology (3.79 kJ g⁻¹) shows a 78.7% energy saving for comparable yields (Entries 1 vs 2, Table 1) [5]. Continuous-flow microreactors operating at 150 °C and 10 bar achieve space–time yields of 9.1 kg L⁻¹ h⁻¹ with 91% conversion to the acid; downstream flash crystallisation affords >99% purity after a single pass [12].

Purification and Characterisation Techniques

Crystallisation Methods

Slow cooling of hot ethanol–water (1:1) solutions gives pale-yellow needles (mp 214–216 °C) with residual solvent below 0.1% (Karl Fischer) [6]. Seeding with 0.1% w/w of a finely milled batch narrows particle-size distribution to D₉₀ = 82 μm.

Chromatographic Purification

When by-product levels exceed 5%, flash silica chromatography (dichloromethane : methanol = 15:1) removes imine impurities, achieving >98% HPLC purity with a solvent-to-product ratio of 12 L kg⁻¹ [1].

Yield Optimisation Strategies

Key levers include:

- Base concentration: 0.9 eq KOH maximises cyclisation while minimising isatin over-hydrolysis (observed optimum for ethyl-substituted substrates) [6].

- Water content: 5% v/v water in ethanol enhances solubility of Pfitzinger acids, boosting yield by 6% absolute [13].

- Microwave ramp rate: 2 °C s⁻¹ prevents local overheating, preserving aromatic integrity and raising isolated yield from 69% to 74% (Entry 3, Table 1).

Concluding Remarks

The 6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic scaffold can be accessed in high yields (>70%) by tailored Pfitzinger or Doebner protocols. Among these, microwave-assisted Pfitzinger synthesis provides the shortest cycle time and consistently high purity, while catalytic Doebner variants offer greener aqueous conditions. TMSCl-promoted and continuous-flow strategies furnish scalable options for kilogram production. Accurate selection of purification (ethanol crystallisation or silica flash) ensures regulatory-grade quality.

Key Research Findings (Structured Summary)

| Aspect | Best current practice | Typical outcome | Supporting citation |

|---|---|---|---|

| Reaction time | Microwave Pfitzinger, 90 min | 74% yield, 98% purity | 42 |

| Green metrics | p-TsOH microwave Doebner | 83% yield, 39% PMI reduction | 13 |

| Energy efficiency | Sonochemical Pfitzinger vs. thermal | 78.7% energy saving | 30 |

| Scalability | TMSCl-flow Pfitzinger, 50 mmol | 33.2 g isolated, 78% yield | 20 |

| Catalyst recyclability | Yb(PFO)₃ aqueous Doebner | ≥5 runs, 68% yield retained | 9 |